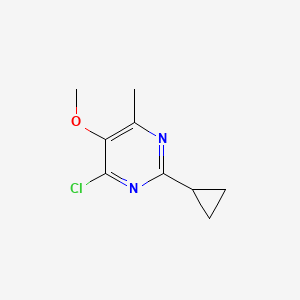

4-Chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine

Description

Chemical Significance in Heterocyclic Chemistry

4-Chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine (C₉H₁₁ClN₂O) represents a multisubstituted pyrimidine derivative with strategic functionalization at positions 2, 4, 5, and 6. Its structural complexity arises from:

- Chlorine at position 4 : Enhances electrophilic reactivity for nucleophilic aromatic substitution (SₙAr) reactions.

- Cyclopropyl group at position 2 : Introduces steric bulk and modulates electronic properties through conjugation with the aromatic ring.

- Methoxy group at position 5 : Stabilizes intermediates via resonance effects while influencing solubility.

- Methyl group at position 6 : Provides hydrophobic character critical for biomolecular interactions.

This compound exemplifies the "privileged scaffold" concept in medicinal chemistry, where pyrimidines serve as versatile cores for drug discovery. Its substituents enable diverse applications:

The compound’s ability to participate in hydrogen bonding (via N1/N3) and π-π stacking (via aromatic ring) makes it valuable for targeting enzymes like focal adhesion kinase (FAK). Recent studies highlight its role in synthesizing FAK inhibitors for triple-negative breast cancer therapy.

Historical Development of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives traces back to 1879 , when Grimaux prepared barbituric acid from urea and malonic acid. Systematic advancements followed:

- Pinner Synthesis (1884) : Base-catalyzed condensation of β-keto esters with amidines yielded 2-substituted pyrimidines. This method laid the groundwork for modern derivatization techniques.

- Gabriel–Colman Method (1900) : Converted barbituric acid to 2,4,6-trichloropyrimidine, enabling functional group diversification.

For this compound, key synthetic milestones include:

- Regioselective Chlorination : Achieved using phosphorus oxychloride (POCl₃) on hydroxylated precursors.

- Cyclopropane Introduction : Employed Suzuki–Miyaura coupling or nucleophilic displacement with cyclopropylboronic acids.

- Methoxy/Methyl Functionalization : Utilized Williamson ether synthesis and Friedel–Crafts alkylation.

A comparative analysis of synthesis routes reveals:

Propriétés

IUPAC Name |

4-chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-5-7(13-2)8(10)12-9(11-5)6-3-4-6/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAZCJGPBUVQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2CC2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chlorination and Halogenation of Pyrimidine Precursors

A common approach to prepare chlorinated pyrimidines involves the chlorination of hydroxy or methoxy-substituted pyrimidines using phosphorus oxychloride (POCl3) under controlled heating conditions. This step introduces chlorine atoms selectively at the 4- and/or 6-positions of the pyrimidine ring.

-

- React 5-methoxyl-4,6-dihydroxy pyrimidine disodium salt with phosphorus oxychloride at 80–140 °C for 2–6 hours.

- Remove excess POCl3 under reduced pressure.

- Hydrolyze the crude chlorinated product with water at temperatures below 80 °C.

- Extract and purify to obtain 5-methoxy-4,6-dichloropyrimidine with yields ranging from 70% to 85%.

-

- React 4-chloro-6-methoxypyrimidine with phosphorus oxychloride in the presence of anhydrous organic amines (e.g., triethylamine, dimethylformamide, or diisopropylethylamine) at 80–105 °C.

- Remove excess POCl3 by vacuum distillation.

- Quench the reaction mixture in ice water and extract with organic solvents.

- Crystallize to obtain 4,6-dichloropyrimidine derivatives with purity above 99% and yields up to 97%.

Introduction of the Cyclopropyl Group at the 2-Position

The cyclopropyl substituent at the 2-position of the pyrimidine ring can be introduced via nucleophilic substitution or cross-coupling reactions starting from halogenated pyrimidines:

-

- Starting from 4-chloro-5-methoxy-6-methylpyrimidine, the 2-position can be functionalized by displacement of a suitable leaving group (e.g., chlorine) with a cyclopropyl nucleophile such as cyclopropylmagnesium bromide or cyclopropyllithium under controlled conditions.

- This reaction typically requires anhydrous solvents (e.g., tetrahydrofuran) and low temperatures to avoid side reactions.

-

- Palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi coupling) can be employed using 2-halopyrimidine intermediates and cyclopropylboronic acid or cyclopropylzinc reagents.

- This method offers high selectivity and yields for introducing cyclopropyl groups at the 2-position.

Methoxylation and Methylation at the 5- and 6-Positions

- The 5-methoxy group is generally introduced by methylation of hydroxy-substituted pyrimidines using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

- The 6-methyl substituent can be installed via selective alkylation or by using appropriately substituted starting materials.

Representative Synthetic Route Summary

Detailed Research Findings and Notes

- The chlorination step is critical for activating the pyrimidine ring towards nucleophilic substitution at the 2-position. Control of temperature and reaction time is essential to minimize by-products and maximize yield.

- Use of anhydrous organic amines during chlorination improves reaction safety and product purity by scavenging generated HCl and stabilizing intermediates.

- The cyclopropyl group introduction requires careful handling of organometallic reagents due to their high reactivity and sensitivity to moisture. Cross-coupling methods provide milder conditions and better functional group tolerance.

- Purification typically involves crystallization from organic solvents such as ethylene dichloride or methylene chloride, followed by drying under vacuum to achieve high purity.

- Analytical techniques such as NMR, HPLC, and mass spectrometry are employed to confirm the structure and purity of intermediates and final products.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 4-Chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine span several fields:

Chemistry

- Building Block for Synthesis : This compound is utilized as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical transformations that lead to the formation of new compounds with potential applications in pharmaceuticals and agrochemicals .

Biology

- Biological Activity Studies : Research indicates that this compound may exhibit antimicrobial and antiviral properties. Studies are ongoing to explore its mechanism of action, particularly how it interacts with biological pathways and molecular targets such as enzymes and receptors .

Medicine

- Drug Development : The compound is being investigated for its potential use in drug development, especially in designing new pharmaceuticals aimed at treating various diseases. Its unique structure may enhance binding affinity to specific biological targets, making it a candidate for further medicinal chemistry studies .

Industry

- Agrochemicals Production : In industrial applications, this compound is used in the production of agrochemicals, contributing to the development of herbicides and pesticides due to its effective biological activity against pests .

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Substitution Reactions : The chloro group can be substituted with other nucleophiles, enabling the formation of various functionalized derivatives.

- Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions, leading to derivatives that may have different biological activities.

Common Reagents Used

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or basic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Amines (as nucleophiles) | Presence of base (e.g., triethylamine) |

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of pyrimidine derivatives, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

Research focused on the compound's role in inhibiting specific enzymes involved in cancer pathways demonstrated promising results. The study highlighted its potential utility in developing novel therapeutic agents for cancer treatment .

Mécanisme D'action

The mechanism of action of 4-Chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparaison Avec Des Composés Similaires

4,6-Dichloro-5-methoxypyrimidine (CAS: Unreported)

- Key Differences : Contains two chlorine atoms (positions 4 and 6) instead of one.

- Physicochemical Properties: Forms a 3D crystal framework via Cl···N interactions (3.09–3.10 Å), enhancing stability compared to mono-chloro analogs .

- Applications : Serves as a precursor for agrochemicals and pharmaceuticals due to its reactive dichloro structure .

4-Chloro-6-methoxypyrimidin-2-amine (CAS: Unreported)

- Key Differences : Substituted with an amine group at position 2 instead of cyclopropyl.

- Interactions : Forms hydrogen-bonded networks with succinic acid (e.g., N–H···O and O–H···N bonds), influencing solubility and crystallinity .

- Applications : Explored in antiviral research, analogous to AZT derivatives .

Substituent Variations: Cyclopropyl, Methyl, and Phenyl Groups

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (CAS: Unreported)

4-Chloro-2-methyl-6-phenylpyrimidine (CAS: 73576-33-7)

6-Cyclopropyl-5-{[(3-chlorophenethyl)amino]methyl}pyrimidine-2,4-diamine (Compound 7k)

- Key Differences: Contains a chlorophenethylamino side chain.

- Applications : Studied for antimicrobial activity, demonstrating the role of cyclopropyl in modulating bioactivity .

Research and Industrial Relevance

- Biological Potential: Methoxy and chloro groups are associated with herbicidal activity in pyrimidines like mepanipyrim, suggesting analogous applications for the target compound .

- Supply Chain : Priced at €777/50 mg (CymitQuimica), the compound is costlier than simpler analogs (e.g., 4,6-dichloro-5-methoxypyrimidine), reflecting its specialized substituents .

Activité Biologique

4-Chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound contributes to its unique biological properties. The presence of a chlorine atom , a cyclopropyl group , and a methoxy substituent enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit microbial growth by targeting enzymes involved in metabolic pathways critical for pathogen survival. The compound's mechanism involves:

- Enzyme Inhibition : Binding to enzymes that are vital for microbial proliferation.

- Signal Modulation : Affecting signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide.

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.05 ± 0.01 |

| Celecoxib (control) | 0.04 ± 0.01 |

These results highlight its potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The compound's structural features also suggest potential anticancer activity. Preliminary studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines:

| Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 (Breast cancer) | 0.02 |

| NCI-H460 (Lung cancer) | 0.03 |

| HepG2 (Liver cancer) | 0.04 |

These findings indicate that the compound may interfere with cancer cell metabolism and promote apoptosis, making it a candidate for further investigation in cancer therapeutics.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives like this compound. The presence of different substituents can significantly influence the compound's potency and selectivity against various biological targets.

- Cyclopropyl Group : Enhances steric properties, potentially increasing binding affinity to target enzymes.

- Methoxy Group : May improve solubility and bioavailability.

- Chlorine Substitution : Influences electronic properties, enhancing interaction with active sites on enzymes.

Case Studies

Several studies have explored the biological activities of pyrimidine derivatives similar to this compound:

- Antimicrobial Studies : A study reported that derivatives with similar structural motifs exhibited broad-spectrum antimicrobial activity, reinforcing the potential of this compound as an antimicrobial agent .

- Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory effects of pyrimidines by demonstrating their ability to inhibit COX enzymes, which are crucial in inflammatory processes .

- Anticancer Evaluations : Recent research indicated that certain pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrimidine core can lead to enhanced anticancer activity .

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify substituent patterns (e.g., cyclopropyl protons at δ 0.6–1.2 ppm, methoxy at δ 3.8–4.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 257.0821) .

- IR spectroscopy : Detect functional groups (C-Cl stretch ~750 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

How should researchers design assays to evaluate its kinase inhibition potential?

Q. Advanced

- In vitro kinase assays : Use recombinant kinases (e.g., Src/Abl) with ATP-concentration-dependent luminescence assays. Pre-incubate the compound (0.1–10 µM) with kinase and substrate (e.g., poly-Glu-Tyr), then quantify ADP production .

- Selectivity profiling : Test against a panel of 50+ kinases to identify off-target effects. Use IC₅₀ values and molecular docking to correlate activity with structural features .

How can discrepancies in reported bioactivity data be systematically addressed?

Q. Advanced

- Source analysis : Compare synthetic routes (e.g., solvent purity, reaction time) and bioassay conditions (cell lines, incubation periods). For example, substituent positioning (e.g., methoxy vs. methyl groups) alters steric hindrance and binding affinity .

- Statistical validation : Apply ANOVA to datasets from replicate experiments to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) .

What safety protocols are essential during handling and disposal?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Waste management : Segregate halogenated waste in designated containers for incineration by licensed facilities. Avoid aqueous disposal due to potential environmental persistence .

How can molecular docking predict interactions with biological targets?

Q. Advanced

- Target selection : Prioritize proteins with conserved active sites (e.g., β-glucuronidase, kinases). Retrieve crystal structures from PDB (e.g., 3VP3 for β-glucuronidase) .

- Software parameters : Use AutoDock Vina with Lamarckian GA. Set grid boxes to encompass active sites, and validate poses via RMSD clustering (<2.0 Å). Compare predicted binding energies (ΔG) with experimental IC₅₀ values .

What strategies improve solubility for in vivo studies?

Q. Advanced

- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for IP/IV administration.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the 5-methoxy position to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) for sustained release .

How does regioselectivity impact functionalization of the pyrimidine core?

Q. Advanced

- Electrophilic substitution : The 4-chloro group is highly reactive toward nucleophiles (e.g., amines, thiols). DFT calculations (B3LYP/6-31G*) show electron-withdrawing substituents (Cl, OMe) direct incoming groups to the 2- and 6-positions .

- Steric effects : Cyclopropyl at C-2 hinders substitution at C-5. Use bulky bases (e.g., DBU) to favor deprotonation at less hindered sites .

What analytical methods assess stability under physiological conditions?

Q. Advanced

- HPLC-MS : Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation products (e.g., hydrolysis of the chloro group) using a C18 column and gradient elution .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C) under nitrogen atmosphere .

How can structural analogs be rationally designed to enhance target specificity?

Q. Advanced

- Bioisosteric replacement : Substitute the cyclopropyl group with spirocyclic or fluorinated moieties to modulate lipophilicity (logP) and target engagement .

- SAR studies : Synthesize derivatives with varied substituents (e.g., 5-ethoxy vs. 5-methoxy) and compare IC₅₀ values against kinase panels. Use QSAR models to predict optimal substituent patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.